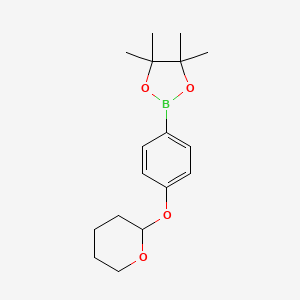

4,4,5,5-テトラメチル-2-(4-((テトラヒドロ-2H-ピラン-2-イル)オキシ)フェニル)-1,3,2-ジオキサボロラン

概要

説明

4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane is an organoboron compound known for its versatile applications in various fields, particularly in organic synthesis. It is commonly used in Suzuki coupling reactions, a type of cross-coupling reaction that forms carbon-carbon bonds.

科学的研究の応用

Organic Synthesis

One of the primary applications of 4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane is as a reagent in organic synthesis. Specifically, it serves as an intermediate in the synthesis of bioactive compounds.

Case Study: Synthesis of Honokiol

Honokiol is a natural product with potential neuroprotective properties. The compound mentioned has been utilized as an intermediate in the chemical synthesis of honokiol and its analogues. This application highlights its role in developing compounds that may have therapeutic effects on neurodegenerative diseases .

Medicinal Chemistry

In medicinal chemistry, the compound's boron-containing structure allows it to participate in various reactions that are crucial for drug development.

Anticancer Activity

Research has indicated that boron compounds can exhibit anticancer properties. The dioxaborolane structure may enhance the efficacy of certain anticancer agents by modifying their pharmacokinetic profiles or by acting as a delivery system for active pharmaceutical ingredients .

Material Science

Beyond organic synthesis and medicinal applications, this compound can also be explored in material science for developing new materials with specific properties due to its unique chemical structure.

Polymer Chemistry

The incorporation of boron into polymeric materials can lead to enhanced thermal stability and mechanical properties. This application is particularly relevant for industries looking to develop high-performance materials .

Summary Table of Applications

作用機序

Target of Action

Boronic acids and their esters are known to be used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

Boronic acids and their esters, including this compound, are known to interact with their targets through the formation of covalent bonds, which can result in significant changes in the target molecules .

Biochemical Pathways

The compound is likely involved in the Suzuki–Miyaura cross-coupling reaction, a type of chemical reaction where a carbon-carbon bond is formed between a boronic acid (or ester) and an organic halide in the presence of a base and a palladium catalyst .

Pharmacokinetics

It’s known that the hydrolysis rate of phenylboronic pinacol esters, a class of compounds to which this molecule belongs, is influenced by the ph of the environment and the substituents in the aromatic ring . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be significantly affected by these factors.

Result of Action

The formation of carbon-carbon bonds through the suzuki–miyaura reaction can lead to the synthesis of a wide variety of organic compounds, which can have diverse effects depending on their structure and the context in which they are used .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by environmental factors such as pH and the presence of other molecules. For instance, the rate of hydrolysis of phenylboronic pinacol esters is known to be considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane typically involves the reaction of bis(pinacolato)diboron with an appropriate phenol derivative under the influence of a base such as potassium carbonate. The reaction conditions usually require a solvent like toluene and elevated temperatures, often around 80-100°C, to ensure efficient conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for cost efficiency, yield, and purity. Continuous flow processes and the use of automated reactors can enhance scalability and consistency of the product.

化学反応の分析

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane primarily undergoes:

Coupling Reactions: Notably in Suzuki coupling, where it reacts with aryl halides.

Substitution Reactions: The tetrahydropyranyl group can be replaced under acidic conditions.

Common Reagents and Conditions

Suzuki Coupling: Palladium catalyst, base (e.g., NaOH, K2CO3), and a polar solvent (e.g., DMF, THF).

Substitution: Acids like hydrochloric acid or sulfuric acid.

Major Products

The major products depend on the reaction conditions but typically include biaryl compounds in coupling reactions and deprotected phenols in substitution reactions.

類似化合物との比較

Similar Compounds

4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(4-hydroxyphenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane stands out due to the presence of the tetrahydropyranyl group, which provides additional stability and protection during reactions. This makes it particularly useful in complex synthetic routes where protecting groups are essential.

That covers the detailed aspects of this fascinating compound

生物活性

4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane (CAS RN: 889865-38-7) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological implications based on recent research findings.

Chemical Structure and Properties

The compound features a dioxaborolane ring and a tetrahydropyran moiety, which contribute to its unique properties. The molecular formula is C17H25BO4 with a molecular weight of 304.19 g/mol. It appears as a white to light yellow solid and has a melting point in the range of 57 to 61 °C .

| Property | Value |

|---|---|

| Molecular Formula | C17H25BO4 |

| Molecular Weight | 304.19 g/mol |

| Melting Point | 57-61 °C |

| Purity | >98% |

Synthesis

The synthesis of this compound is often linked to the preparation of bioactive neolignans like honokiol, which have neuroprotective properties. The synthetic route typically involves reactions between aryl halides and boronic acids under palladium-catalyzed conditions .

Neuroprotective Properties

Research indicates that derivatives of dioxaborolanes exhibit significant neuroprotective effects. A study highlighted the synthesis of honokiol analogs from 4,4,5,5-tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane and their evaluation as potential neuropreventive agents. The analogs demonstrated promising results in inhibiting neuronal apoptosis in vitro .

Kinase Inhibition

The compound has been investigated for its potential as a kinase inhibitor. In particular, it was tested against cyclin-dependent kinase 2 (CDK2), showing IC50 values in the low micromolar range. This suggests that the compound may interfere with cell cycle regulation and has implications for cancer therapy .

Nitric Oxide Synthase Inhibition

Another area of interest is the inhibition of nitric oxide synthases (NOS). Compounds derived from similar dioxaborolane structures have been evaluated for their ability to inhibit various NOS isoforms (nNOS, eNOS, iNOS), indicating potential therapeutic applications in cardiovascular diseases and neurodegeneration .

Case Studies

- Neuroprotective Effects : In a study involving neuronal cell lines exposed to oxidative stress, honokiol derivatives synthesized from 4,4,5,5-tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane showed reduced cell death rates compared to control groups. This suggests a protective mechanism possibly linked to antioxidant activity.

- CDK2 Inhibition : A series of experiments demonstrated that modifications on the tetrahydropyran ring enhanced binding affinity to CDK2. Compounds with specific substitutions yielded IC50 values as low as 0.016 µM, indicating high potency as kinase inhibitors .

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-(oxan-2-yloxy)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)13-8-10-14(11-9-13)20-15-7-5-6-12-19-15/h8-11,15H,5-7,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKLUMIQYINQLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3CCCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30728604 | |

| Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889865-38-7 | |

| Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。